![molecular formula C36H54Si6 B3070695 Hexakis[(trimethylsilyl)ethynyl]benzene CAS No. 100516-62-9](/img/structure/B3070695.png)

Hexakis[(trimethylsilyl)ethynyl]benzene

Übersicht

Beschreibung

Synthesis Analysis

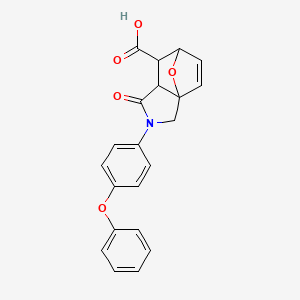

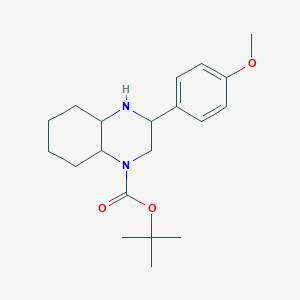

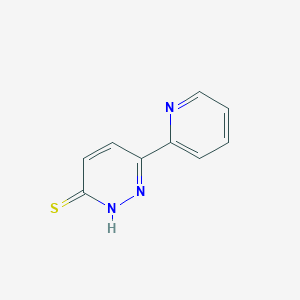

HEB-TMS is a starting monomer for synthesizing Graphdiyne (GDY), an emerging carbon allotrope . The synthesis of GDY involves a cross-coupling reaction on the surface of copper foil . A deprotection-free method has also been developed to grow GDY on the surface of C3N4 by directly using HEB-TMS as the precursor .Molecular Structure Analysis

HEB-TMS owns the carbon–carbon triple bond (sp-) and the benzene ring (sp2-) structures, similar to GDY . This structure stimulates researchers to explore the properties of HEB-TMS .Chemical Reactions Analysis

The chemical reactions involving HEB-TMS are primarily related to its role as a starting monomer for synthesizing GDY . The synthesis process involves a cross-coupling reaction .Physical And Chemical Properties Analysis

HEB-TMS has a molecular weight of 655.33 . Its predicted density is 0.95±0.1 g/cm3 . The melting point is 224.7 °C and the boiling point is 583.7±50.0 °C (Predicted) .Wissenschaftliche Forschungsanwendungen

Starting Monomer for Graphdiyne Synthesis

HEB-TMS serves as a starting monomer for synthesizing Graphdiyne (GDY), a carbon allotrope consisting of sp- and sp2-hybrid carbon atoms . The carbon–carbon triple bond (sp-) and the benzene ring (sp2-) structures of HEB-TMS are similar to GDY .

Nonlinear Absorption Material

HEB-TMS exhibits excellent nonlinear absorption (NLA) characteristics in the visible light waveband . This property makes it a potential candidate for applications in the protection of human eyes and precision optical components in visible light .

Preparation of Two-Dimensional Nanosheets

Two-dimensional (2D) nanosheets of HEB-TMS can be prepared using a liquid-phase exfoliation method . These nanosheets have thicknesses ranging from 3.49 to 4.47 nm .

Metal Ligand in Organic Synthesis

In organic synthesis, HEB-TMS can form complexes with transition metals, which can be used for catalytic reactions and the synthesis of organic compounds .

Low Dielectric Constant Material

Due to its structural characteristics, HEB-TMS can be used as a low dielectric constant material in electronic devices or optical applications .

Passively Q-Switched All-Solid-State Lasers

For the first time, HEB-TMS was applied in passively Q-Switched all-solid-state lasers . The Q-Switched pulse achieved a narrowest pulse width of 415 ns, a maximum repetition frequency of 244.2 kHz, a maximum pulse energy of 133.53 nJ, and peak power of 321.77 mW .

Recovery and In-Situ Reduction of Precious Metals

HEB-TMS demonstrates high select recovery towards precious metal ions such as Au3+, Ag+, and Pd2+ under strong acidity at pH=1 . These ions could be in-situ reduced to nanoparticles .

Antibacterial Use

The nanoparticles recovered and deposited on HEB-TMS exhibit antibacterial activity against Escherichia coli and Staphylococcus aureus . The antibacterial rates are 100%, making this strategy significant for environmental remediation and biomedical applications .

Wirkmechanismus

Target of Action

Hexakis[(trimethylsilyl)ethynyl]benzene, also known as HEB-TMS, is primarily used as a starting monomer for synthesizing Graphdiyne (GDY) . GDY is an emerging carbon allotrope consisting of sp- and sp2-hybrid carbon atoms .

Mode of Action

HEB-TMS owns the carbon–carbon triple bond (sp-) and the benzene ring (sp2-) structures, similar to GDY . These structures play a crucial role in the synthesis of GDY . The sp-hybrid carbon–carbon triple bond structure with strong d–π interaction has endowed GDY special nonlinear absorption (NLA) properties .

Biochemical Pathways

It’s known that heb-tms is used in the synthesis of gdy , which has been shown to have special NLA properties .

Result of Action

The primary result of the action of HEB-TMS is the successful synthesis of GDY . GDY has been shown to have excellent NLA characteristics in the visible light waveband . The excellent optical limiting properties of HEB-TMS provide the possibility of application in the protection of human eyes and precision optical component in visible light .

Action Environment

The action of HEB-TMS can be influenced by various environmental factors. For instance, the synthesis of GDY requires specific conditions . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

trimethyl-[2-[2,3,4,5,6-pentakis(2-trimethylsilylethynyl)phenyl]ethynyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54Si6/c1-37(2,3)25-19-31-32(20-26-38(4,5)6)34(22-28-40(10,11)12)36(24-30-42(16,17)18)35(23-29-41(13,14)15)33(31)21-27-39(7,8)9/h1-18H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTDQWBKXQKNIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(C(=C(C(=C1C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54Si6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexakis[(trimethylsilyl)ethynyl]benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the C≡C stretching vibration in HEB-TMS particularly interesting for studying energy transfer processes?

A1: Unlike typical C≡C stretches, which exhibit weak infrared (IR) absorption, HEB-TMS displays an intensified C≡C stretching vibration in the IR spectrum []. This enhancement is attributed to the combined effects of π-π conjugation within the benzene ring and hyperconjugation arising from the terminal trimethylsilyl groups []. This enhanced IR absorption makes HEB-TMS a suitable candidate for monitoring ultrafast energy transfer processes in two-dimensional carbon materials like graphdiyne using nonlinear vibrational spectroscopy techniques like 2D IR spectroscopy [].

Q2: How does the structure of HEB-TMS contribute to its suitability as a saturable absorber in solid-state lasers?

A2: HEB-TMS, along with its derivative graphdiyne, exhibits notable nonlinear optical properties, enabling its use as a saturable absorber in passively Q-switched solid-state lasers []. While the exact mechanism requires further investigation, these materials' two-dimensional structure and electronic properties likely play a crucial role in their ability to modulate light intensity within the laser cavity and generate short laser pulses [].

Q3: How does HEB-TMS interact with metal atoms on surfaces, and what are the potential implications?

A4: Research shows that HEB-TMS deposited on metallic surfaces can interact with deposited metal atoms, leading to the formation of organometallic complexes []. For instance, on a silver surface (Ag(111)), HEB-TMS molecules, after interacting with cobalt atoms, assemble into chiral dinuclear organocobalt complexes []. This surface-guided synthesis and the resulting chiral structures offer potential applications in fields like enantioselective catalysis and molecular electronics [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B3070626.png)

![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3070683.png)

![3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol](/img/structure/B3070688.png)